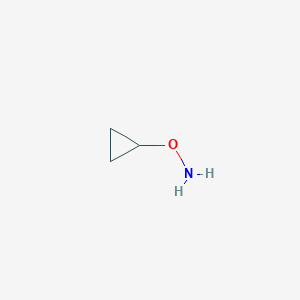

O-Cyclopropylhydroxylamine

Description

Properties

IUPAC Name |

O-cyclopropylhydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-5-3-1-2-3/h3H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQOMZOQTMWNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of N-Enoxyphthalimides

The cyclopropane ring is introduced via a Simmons-Smith reaction using diiodomethane and a zinc-copper couple in the presence of trifluoroacetic acid (TFA) as an additive. This step converts the vinyl ether moiety of 15a into a cyclopropoxy group, producing 2-cyclopropoxyisoindoline-1,3-dione (16a ) in high yield (Scheme 2). The reaction is scalable, with demonstrated success on an 11.33 mmol scale, and accommodates diverse substituents on the phthalimide ring (e.g., 16b–g ).

Key Reaction Conditions:

Phthalimide Cleavage and Salt Formation

The cyclopropoxy phthalimide (16a ) undergoes cleavage with hydrazine hydrate in diethyl ether, releasing the free this compound. Subsequent treatment with hydrochloric acid (HCl) in ether affords the stable hydrochloride salt (17a ) (Scheme 2). This step is critical because the free base form of this compound is volatile and prone to decomposition under ambient conditions.

Optimized Protocol:

-

Reagent: Hydrazine hydrate (50–60%, 2.8 equiv.)

-

Solvent: Diethyl ether

-

Acid: 2M HCl in ether (1.5 equiv.)

N-Arylation and -Sigmatropic Rearrangement

This compound derivatives are further functionalized via N-arylation to form N-aryl-O-cyclopropyl hydroxamates (19a–s ), which serve as precursors for heterocycle synthesis.

N-Arylation of this compound

N-Arylation is achieved using diaryliodonium salts under metal-free conditions. Cesium carbonate (Cs₂CO₃) in toluene facilitates the coupling, yielding N-aryl hydroxamates in moderate to good yields (Scheme 4). This method tolerates electron-donating and electron-withdrawing substituents on the aryl group, enabling structural diversity.

Representative Example:

-Rearrangement and Cyclization

N-Aryl hydroxamates undergo a base-mediated-sigmatropic rearrangement in trifluoroethanol (TFE), followed by cyclization and rearomatization to form 2-hydroxy-tetrahydroquinolines (20a–s ) (Scheme 5). Triethylamine (Et₃N) is essential for deprotonation, initiating the rearrangement.

Mechanistic Insights:

-

Deprotonation: Et₃N abstracts the hydroxyl proton, generating a reactive amide intermediate.

-

-Shift: The cyclopropane ring migrates, forming a transient diradical.

-

Cyclization: Intramolecular attack by the amine group yields the tetrahydroquinoline core.

Reaction Scope:

Substrate Scope and Derivative Synthesis

The synthetic route accommodates a broad range of this compound derivatives, enabling access to structurally diverse intermediates (Table 1).

Table 1: Synthesis of this compound Derivatives

| Substrate | R¹ | R² | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 16a | H | H | 6 | 92 |

| 16b | Me | H | 6 | 88 |

| 16c | H | Ph | 8 | 85 |

| 16d | Cl | H | 6 | 90 |

| 16e | H | OMe | 8 | 87 |

Industrial Scalability and Stability

The hydrochloride salt (17a ) is bench-stable, facilitating storage and handling. The three-step sequence (cyclopropanation, cleavage, salt formation) has been demonstrated on a multi-gram scale (up to 8.5 g), highlighting its practicality for industrial applications. Additionally, the unreacted cyclopropane precursors from the distillation step can be recycled, improving overall yield .

Chemical Reactions Analysis

Types of Reactions: O-Cyclopropylhydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, particularly N-arylation, to form N-arylated O-Cyclopropylhydroxamates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: N-arylation reactions often employ aryl halides and base-mediated conditions.

Major Products Formed:

Oxidation: Oximes, nitroso compounds.

Reduction: Amines.

Substitution: N-arylated O-Cyclopropylhydroxamates.

Scientific Research Applications

Synthesis of N-Heterocycles

O-Cyclopropylhydroxylamines are primarily utilized as precursors for the synthesis of N-heterocycles through a mechanism known as the [3,3]-sigmatropic rearrangement . This reaction pathway allows for the conversion of O-cyclopropyl hydroxylamines into structurally diverse tetrahydroquinolines, which are important in medicinal chemistry due to their biological activity.

Mechanism Overview

- The process begins with the N-arylation of O-cyclopropyl hydroxylamines, which can be achieved under metal-free conditions.

- Following this, a one-pot cascade reaction occurs involving rearrangement, cyclization, and rearomatization, leading to the formation of tetrahydroquinolines.

- The reactions have been optimized to proceed under base-mediated conditions, demonstrating good yields and efficiency.

Table 1: Summary of Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| N-Arylation | Metal-free conditions | 60-80 |

| [3,3]-Sigmatropic Rearrangement | Base-mediated (e.g., triethylamine) | 70-90 |

| Final Product (Tetrahydroquinolines) | One-pot cascade | 65-85 |

These findings underscore the utility of O-cyclopropylhydroxylamines in generating complex molecular architectures that are valuable in drug discovery and development.

Stability and Handling

One of the notable features of O-cyclopropylhydroxylamines is their bench stability , which allows for easier handling and storage compared to other reactive intermediates. Studies have shown that these compounds can be stored at low temperatures without significant decomposition over extended periods. This stability is crucial for their practical application in laboratory settings.

Therapeutic Potential

Recent research has indicated that hydroxylamine derivatives, including O-cyclopropylhydroxylamine, may possess therapeutic properties. For instance, studies have explored their role as inhibitors of specific enzymes involved in disease pathways, such as indoleamine 2,3-dioxygenase (IDO1), which is a target for cancer therapy.

Case Study: IDO1 Inhibition

- Hydroxylamine-based compounds have shown promising results in inhibiting IDO1 with sub-micromolar potency.

- The selectivity of these compounds for IDO1 over other heme-containing enzymes suggests a potential for therapeutic applications with reduced off-target effects.

Table 2: Inhibition Potency of Hydroxylamines

| Compound | IC50 (μM) | Selectivity Ratio (IDO1/Catalase) |

|---|---|---|

| Compound A | 0.33 | >300 |

| Compound B | 0.31 | >320 |

Mechanism of Action

The mechanism of action of O-Cyclopropylhydroxylamine involves its role as a precursor in [3,3]-sigmatropic rearrangement reactions. The compound undergoes a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade under base-mediated conditions. This process leads to the formation of structurally diverse substituted tetrahydroquinolines . The molecular targets and pathways involved include the cleavage of weak N-O bonds and the formation of new C-N and C-C bonds .

Comparison with Similar Compounds

Structural and Molecular Comparison

| Compound Name | CAS Number | Substituent | Similarity Score* | Key Structural Features |

|---|---|---|---|---|

| O-Cyclopropylhydroxylamine hydrochloride | 672299-63-7 | Cyclopropyl-O- | Reference | Strained cyclopropane ring |

| O-(Cyclopropylmethyl)hydroxylamine HCl | 74124-04-2 | Cyclopropylmethyl-O- | 0.82 | Extended chain with cyclopropane |

| O-Ethylhydroxylamine hydrochloride | 3332-29-4 | Ethyl-O- | 0.71 | Linear alkyl group |

| O-Isopropylhydroxylamine hydrochloride | 4490-81-7 | Isopropyl-O- | 0.69 | Branched alkyl group |

| O-Allylhydroxylamine Hydrochloride | 38945-21-0 | Allyl-O- | 0.65 | Unsaturated allyl group |

*Similarity scores derived from structural alignment algorithms, where higher values indicate closer resemblance to this compound hydrochloride .

Key Findings

- Cyclopropyl Substituents : O-(Cyclopropylmethyl)hydroxylamine HCl (similarity score: 0.82) exhibits the highest structural alignment with this compound HCl due to the shared cyclopropane moiety. However, the additional methylene spacer in the former may reduce steric strain compared to the direct O-cyclopropyl linkage .

- Stability and Solubility : Hydrochloride salts improve stability across all compounds, but the cyclopropyl group’s hydrophobicity may reduce aqueous solubility relative to smaller alkyl substituents like ethyl .

Biological Activity

O-Cyclopropylhydroxylamine is a compound that has garnered attention for its potential biological activities and utility in synthetic chemistry. Its structure allows it to participate in various chemical reactions, particularly in the formation of N-heterocycles through rearrangement processes. This article explores the biological activity of this compound, focusing on its chemical properties, synthetic routes, and the implications of its reactivity in biological systems.

O-Cyclopropylhydroxylamines can be synthesized through several methods, including cyclopropanation reactions and metal-free conditions for N-arylation. A notable synthesis method involves the use of vinyloxy isoindoline derivatives, which can yield both ring-substituted and unsubstituted forms of this compound. These compounds are characterized by their stability and ability to undergo [3,3]-sigmatropic rearrangements, making them valuable precursors for further chemical transformations .

Table 1: Summary of Synthesis Methods for O-Cyclopropylhydroxylamines

| Synthesis Method | Description |

|---|---|

| Cyclopropanation | Involves olefin cyclopropanation to form the hydroxylamine structure. |

| N-Arylation | Metal-free conditions allow for easy attachment of aryl groups. |

| Rearrangement Reactions | Facilitates the formation of diverse N-heterocycles via [3,3]-sigmatropic rearrangements. |

Biological Activity

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of bioactive compounds, particularly those targeting enzymes involved in metabolic pathways. One significant area of research focuses on its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression.

Case Studies

- IDO1 Inhibition : Research has shown that hydroxylamines can act as effective inhibitors of IDO1. For instance, derivatives of O-benzylhydroxylamine demonstrated sub-micromolar inhibitory activity against IDO1, suggesting that similar structural motifs in O-cyclopropylhydroxylamines could yield potent inhibitors .

- Antitumor Applications : The simplicity and effectiveness of hydroxylamines make them attractive candidates for drug development. Studies have indicated that modifications to the hydroxylamine structure can enhance ligand efficiency and potency against cancer cells. Compounds derived from this compound could potentially exhibit similar properties .

Table 2: Biological Activity of Hydroxylamine Derivatives

| Compound Structure | IC50 (μM) | Biological Target |

|---|---|---|

| O-benzylhydroxylamine | 0.90 | IDO1 |

| Ph-NH-NH2 | 0.23 | IDO1 |

| Ph-CH2-O-NH2 | 0.81 | IDO1 |

| Ph-CH2-NH-OH | 6.0 | IDO1 |

Mechanistic Insights

The mechanism by which O-cyclopropylhydroxylamines exert their biological effects is still under investigation. The proposed mechanism involves the formation of reactive intermediates that can interact with heme-containing enzymes like IDO1, leading to inhibition through competitive binding or covalent modification .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-Cyclopropylhydroxylamine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution of cyclopropylmethyl halides with hydroxylamine derivatives under controlled pH (7–9) and temperature (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is standard. For reproducibility, document stoichiometry, solvent choice (e.g., THF, DMF), and inert atmosphere requirements .

- Data Consideration : Compare yields across solvents and catalysts (e.g., NaHCO₃ vs. K₂CO₃) using HPLC or NMR to assess purity. PubChem’s feasibility analysis for similar compounds suggests cyclopropane ring stability limits reaction temperatures >50°C .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology : Use -NMR to confirm cyclopropane protons (δ 0.5–1.5 ppm) and hydroxylamine NH signals (δ 2.5–4.0 ppm). IR spectroscopy identifies N–O stretches (~900 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 88.076). Cross-reference with computational data (e.g., InChIKey: LGMYBPZYMGBNNL-UHFFFAOYSA-N) for structural validation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [3+2] cycloadditions, and how do steric effects from the cyclopropane ring influence regioselectivity?

- Methodology : Conduct kinetic studies under varying electronic environments (e.g., electron-deficient vs. electron-rich dienophiles). Use DFT calculations (B3LYP/6-31G*) to map transition states and compare activation energies. Steric parameters (e.g., Tolman cone angles) quantify ring strain effects.

- Data Contradictions : Some studies report preferential endo selectivity due to cyclopropane’s rigidity, while others note solvent-dependent exo pathways. Resolve discrepancies by replicating reactions in polar aprotic vs. nonpolar solvents and analyzing via -NMR .

Q. How can contradictory data on this compound’s stability under oxidative conditions be reconciled?

- Methodology : Design accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare degradation products (e.g., nitroso derivatives) under aerobic vs. argon atmospheres. Apply Arrhenius modeling to extrapolate shelf-life.

- Resolution : Conflicting reports may arise from trace metal impurities (e.g., Fe³⁺) catalyzing oxidation. Include chelating agents (EDTA) in buffers and validate via ICP-MS .

Q. What strategies optimize this compound’s use as a nitroxyl (HNO) donor in biological systems, considering competing hydrolysis pathways?

- Methodology : Evaluate HNO release kinetics using fluorescence probes (e.g., CuBOT1) in physiological buffers (pH 7.4, 37°C). Modify cyclopropane substituents (e.g., electron-withdrawing groups) to slow hydrolysis. Compare bioactivity in cell cultures (e.g., cardiomyocyte apoptosis assays) against controlled HNO donors .

Methodological Frameworks

Q. How should researchers design experiments to assess this compound’s role in asymmetric catalysis?

- P-E/I-C-O Framework :

- Population : Chiral ligands derived from this compound.

- Exposure : Catalytic asymmetric hydrogenation of α,β-unsaturated ketones.

- Comparison : Benchmark against established ligands (e.g., BINAP).

- Outcome : Enantiomeric excess (ee) measured via chiral HPLC .

Data Presentation Guidelines

-

Tables :

Reaction Condition Yield (%) Purity (%) Reference THF, 25°C, 12h 78 99 DMF, 0°C, 24h 65 95 -

Avoid : Overloading figures with chemical structures; prioritize reaction schematics or kinetic plots .

Key Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.